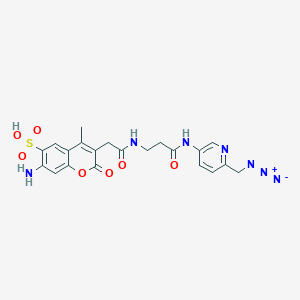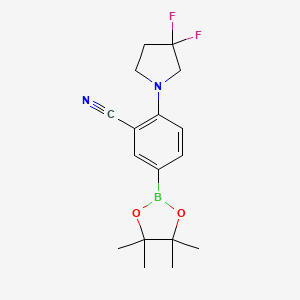![molecular formula C16H16N2O2 B13723305 6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzyloxy group at the 6-position and an ethyl group at the 1-position, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) as a dehydrating agent to facilitate the cyclization process . The reaction is carried out at elevated temperatures (180-200°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of a nitro group results in the formation of an amine.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes . Molecular docking studies have shown that the compound can bind to DNA and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.
N-(Benzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamide: A compound with significant anticancer activity.
Uniqueness
6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyloxy and ethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
3-ethyl-5-phenylmethoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-2-18-15-10-13(8-9-14(15)17-16(18)19)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,19) |
Clave InChI |
XEKIMYRBAISDFK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)

![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)



![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)



